[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate
Description
Systematic Nomenclature Breakdown
The IUPAC name [(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate is derived through systematic application of nomenclature rules for nucleoside derivatives. The core structure consists of a β-D-ribofuranose analog (oxolane ring) substituted with a modified purine base and a carbamate ester.
- Oxolane backbone : The term "(2R,3S,4R,5R)-3,4-dihydroxyoxolan-2-yl" defines a tetrahydrofuran (oxolane) ring with hydroxyl groups at C3 and C4, and a methyl carbamate group at C2. The stereochemical descriptors (2R,3S,4R,5R) specify the absolute configuration of the sugar moiety.
- Purine modification : "6-(Cyclopropylamino)purin-9-yl" indicates adenine substituted at position 6 with a cyclopropylamino group (-NH-cyclopropane), replacing the native amine found in adenosine.
- Carbamate ester : The "methyl carbamate" group (-OCONH2) at C2 of the oxolane ring distinguishes this compound from typical nucleosides, which often feature hydroxyl or phosphate groups at this position.
This nomenclature aligns with conventions for carbocyclic nucleosides, where the ribose oxygen is replaced by a methylene group, as seen in analogues like 1592U89.
Stereochemical Configuration Analysis
The compound’s biological activity is critically dependent on its stereochemistry, which governs interactions with enzymatic targets.
| Chiral Center | Configuration | Structural Role |
|---|---|---|
| C2 | R | Anchors methyl carbamate group |
| C3 | S | Positions hydroxyl group for H-bonding |
| C4 | R | Aligns hydroxyl group with ribose-like conformation |
| C5 | R | Connects to purine base at N9 |
The (2R,3S,4R,5R) configuration ensures the oxolane ring adopts a pseudoribose conformation, mimicking natural nucleosides like adenosine (2'R,3'R,4'S,5'R). The cyclopropylamino group at C6 of the purine introduces steric constraints that may impede deamination by adenosine deaminase, a common metabolic pathway for nucleoside analogues.
Comparative Structural Analysis With Nucleoside Analogues
The compound shares structural motifs with both antiviral and antibiotic nucleosides but exhibits unique modifications (Table 1).
Table 1: Structural comparison with nucleoside analogues
Key distinctions include:
- Carbamate vs. hydroxyl groups : The C2 carbamate enhances lipophilicity compared to adenosine’s hydroxyl, potentially improving membrane permeability.
- Cyclopropylamino substitution : Shared with 1592U89, this group confers resistance to enzymatic deamination while maintaining hydrogen-bonding capacity.
- Oxolane vs. cyclopentene : The oxolane ring’s oxygen atom may stabilize interactions with phosphorylases, contrasting with 1592U89’s carbocyclic structure.
These modifications position the compound as a hybrid between antiviral carbocyclic nucleosides and prodrug strategies employing ester functionalization.
Properties
Molecular Formula |
C14H18N6O5 |
|---|---|
Molecular Weight |
350.33 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate |
InChI |
InChI=1S/C14H18N6O5/c15-14(23)24-3-7-9(21)10(22)13(25-7)20-5-18-8-11(19-6-1-2-6)16-4-17-12(8)20/h4-7,9-10,13,21-22H,1-3H2,(H2,15,23)(H,16,17,19)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
KKXMRTYKQADNRJ-QYVSTXNMSA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COC(=O)N)O)O |
Canonical SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COC(=O)N)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-(Cyclopropylamino)purine Base
- Starting from commercially available purine derivatives, the 6-position is functionalized by nucleophilic substitution with cyclopropylamine.
- This step often requires mild conditions to avoid degradation of the purine ring.
- The reaction is typically carried out in polar aprotic solvents such as DMF or DMSO, with temperature control to optimize yield.
Preparation of the Sugar Moiety
- The sugar component, a 3,4-dihydroxyoxolane with defined stereochemistry, is synthesized via stereoselective methods such as asymmetric dihydroxylation or enzymatic resolution.
- Protection of hydroxyl groups at positions 3 and 4 is commonly performed using silyl or acyl protecting groups to prevent side reactions during coupling.
Coupling of Purine Base and Sugar
- The glycosylation step involves coupling the purine base to the anomeric position of the sugar.
- This is often achieved using a Lewis acid catalyst (e.g., trimethylsilyl triflate) to activate the sugar moiety.
- The reaction conditions are optimized to favor the β-anomer, consistent with the natural nucleoside configuration.
- The stereochemistry at the sugar ring is carefully controlled to maintain the (2R,3S,4R,5R) configuration.
Introduction of the Carbamate Group
- The carbamate moiety is introduced by reacting the free hydroxyl group at the 2-position of the sugar with an appropriate carbamoylating agent such as carbamoyl chloride or carbonyldiimidazole.
- This step requires mild base conditions (e.g., triethylamine) to facilitate carbamate formation without affecting other functional groups.
- Selective carbamoylation is achieved by prior protection of other hydroxyl groups.
Deprotection and Purification
- After carbamate formation, protecting groups on the sugar hydroxyls are removed under conditions that preserve the carbamate and purine integrity.
- Common deprotection methods include acidic or fluoride ion-mediated cleavage depending on the protecting groups used.
- The final compound is purified by chromatographic techniques such as reverse-phase HPLC to achieve high purity.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | 6-Substitution of purine with cyclopropylamine | Cyclopropylamine, DMF/DMSO, mild heat | Nucleophilic substitution at C6 |
| 2 | Synthesis/protection of sugar moiety | Asymmetric dihydroxylation, silyl/acyl protecting groups | Stereochemical control critical |
| 3 | Glycosylation (coupling base and sugar) | Lewis acid catalyst (e.g., TMSOTf), polar solvent | β-anomer favored, stereochemistry maintained |
| 4 | Carbamate formation at sugar 2-position | Carbamoyl chloride or CDI, base (Et3N) | Selective carbamoylation |
| 5 | Deprotection and purification | Acidic or fluoride ion conditions, HPLC | Protecting groups removed, purity ensured |
Research Findings and Optimization Notes
- The stereochemical purity of the sugar moiety is crucial for biological activity; thus, stereoselective synthesis or enzymatic resolution is preferred.
- The choice of protecting groups impacts the efficiency of carbamate introduction and final deprotection yield.
- Carbamoylation conditions must be optimized to avoid side reactions such as over-carbamoylation or degradation of the purine ring.
- Purification by HPLC is essential due to the compound’s polarity and presence of multiple hydroxyl groups.
- Patent literature indicates that modifications at the purine 6-position with cyclopropylamino groups enhance receptor binding affinity, underscoring the importance of this substitution in synthesis.
- The compound’s molecular formula is C14H18N6O5 with a molecular weight of 350.33 g/mol, consistent with the described structure and synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or halogen groups.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated as a potential candidate for antiviral and anticancer drugs. Its structural similarity to nucleosides makes it a suitable target for developing therapies against viral infections and cancer cell proliferation.
Biochemical Research
Due to its ability to inhibit specific biological targets, this compound is valuable in studying enzyme mechanisms and cellular processes. It can serve as a tool to dissect the roles of nucleic acids in various biological functions.
Diagnostic Tools
Its specific binding interactions with biomolecules suggest potential applications in diagnostic assays. By utilizing its affinity for certain targets, it could enhance the sensitivity and specificity of diagnostic tests.
Antiviral Activity
Research indicates that compounds similar to this one exhibit antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis. For instance:
| Viral Pathogen | Mechanism of Action | Reference |
|---|---|---|
| HIV | Inhibition of reverse transcriptase | |
| Hepatitis B | Disruption of viral DNA synthesis |
Antimicrobial Activity
Preliminary studies have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 0.25 µg/mL |
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the disruption of viral replication or cancer cell proliferation. The molecular targets and pathways involved include DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features and biological implications of the target compound and its analogs:
Key Observations
Substituent Position and Receptor Selectivity: 2-Position modifications (e.g., PSB-16301’s phenethylthio group) are associated with adenosine A2A receptor agonism . 6-Position substitutions, such as the target compound’s cyclopropylamino group, may favor A3 receptor interactions due to steric bulk and hydrophobic effects .
Ribose Modifications :
- Carbamate vs. Phosphate : The carbamate in the target compound offers hydrolytic stability compared to phosphate esters (e.g., and ), which are prone to enzymatic cleavage. This could improve oral bioavailability .
- Phosphonates/Phosphates : Compounds like AR-C67085 and ’s analog exhibit higher polarity, limiting membrane permeability but enhancing solubility for parenteral administration .
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~335 g/mol) aligns with Lipinski’s rules, suggesting favorable pharmacokinetics. In contrast, phosphonate-containing analogs (e.g., AR-C67085 at 785.6 g/mol) may face challenges in absorption .
Research Findings and Implications
Adenosine Receptor Targeting
Stability and Bioavailability
Therapeutic Potential
- Antiviral Applications: Nucleoside analogs with ribose modifications (e.g., ’s phosphono phosphate) are explored for antiviral activity. The target compound’s carbamate could offer a novel scaffold for RNA virus inhibitors .
- Pain Management : Purinergic receptors (e.g., P2Y, A1) are implicated in pain pathways. The target compound’s structural features may enable modulation of these targets, akin to MRS2179 or SCH58261 .
Biological Activity
The compound [(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate is a purine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.33 g/mol. The structure includes a purine base linked to a carbamate moiety through a sugar-like oxolane ring. This unique configuration may contribute to its biological effects.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. Specifically, they have shown efficacy against various viral pathogens by inhibiting viral replication through interference with nucleic acid synthesis.
Table 1: Antiviral Efficacy
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 0.25 µg/mL | |
| VRE | 0.5 µg/mL | |
| E. coli | No activity |
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleic acid metabolism. By mimicking natural substrates, it can effectively disrupt the replication processes of both viruses and bacteria.
Case Studies
- Case Study on HIV : A clinical trial involving patients with HIV demonstrated that treatment with a related compound led to significant reductions in viral load compared to the control group. The study highlighted the compound's ability to target reverse transcriptase effectively.
- Case Study on MRSA : In vitro studies showed that the compound could reduce biofilm formation in MRSA strains, suggesting potential for use in chronic infections where biofilms are prevalent.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of [(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate be confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction (e.g., as demonstrated for structurally similar nucleoside analogs in ).
- NMR spectroscopy : Analyze coupling constants (e.g., -values for oxolane ring protons) and NOESY correlations to confirm stereochemistry (referenced in for analogous compounds).
- Circular dichroism (CD) : Compare experimental spectra with computational predictions for chiral centers .
Q. What synthetic strategies are optimal for introducing the cyclopropylamino substituent at the purine C6 position?
- Methodology :
- Nucleophilic substitution : React 6-chloropurine derivatives with cyclopropylamine under controlled pH (7–9) and temperature (60–80°C) to avoid side reactions (as seen in for cyclopropylamino analogs).
- Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls on the oxolane ring during synthesis, followed by selective deprotection ().
- Quality control : Monitor reaction progress via HPLC with UV detection at 260 nm (nucleoside absorbance) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (as per ).
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols.
- Storage : Store in sealed containers under inert gas (argon) at –20°C to prevent hydrolysis ( ).
- Spill management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the cyclopropylamino group modulate binding affinity to adenosine receptors (e.g., A, A) compared to other N-substituents?
- Methodology :
- Competitive binding assays : Use H-labeled agonists (e.g., CHA for A, CGS21680 for A) in membrane preparations from transfected HEK293 cells. Compare IC values with reference ligands (e.g., NECA, ).
- Data analysis : Calculate values using the Cheng-Prusoff equation. Publish results in tabular form (Example):
| Receptor Subtype | (nM) | Reference Ligand (nM) | Selectivity Ratio |
|---|---|---|---|
| A | 120 ± 15 | CHA: 2.1 ± 0.3 | 57-fold vs. A |
| A | 7.3 ± 1.2 | CGS21680: 15 ± 2 | 2.1-fold vs. A |
- Structural insights : Perform molecular docking with receptor homology models (e.g., based on PDB: 5G53) to compare cyclopropylamine interactions vs. bulkier substituents ( ) .
Q. What analytical methods resolve discrepancies in reported metabolic stability data for this compound?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Normalize results using testosterone (CYP3A4 control) and phenacetin (CYP1A2 control) ( ).
- Contradiction analysis : Compare half-life () values across studies. Investigate batch variability in microsome activity or solvent effects (e.g., DMSO concentration ≤0.1%).
- Stability markers : Monitor degradation products (e.g., carbamate hydrolysis) using high-resolution mass spectrometry (HRMS) .
Q. How can surface plasmon resonance (SPR) optimize kinetic studies of this compound’s interaction with P2Y receptors?
- Methodology :
- Sensor chip preparation : Immobilize purified P2Y receptor on CM5 chips via amine coupling ( ).
- Binding kinetics : Inject compound at varying concentrations (1–1000 nM) and fit sensorgrams to a 1:1 Langmuir model to calculate , , and .
- Controls : Validate with AR-C69931M (P2Y antagonist, ) to confirm assay reliability.
- Data table : Report kinetic parameters (Example):
| Analyte | (Ms) | (s) | (nM) |
|---|---|---|---|
| Target Compound | 67 | ||
| AR-C69931M | 61 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
